Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Description

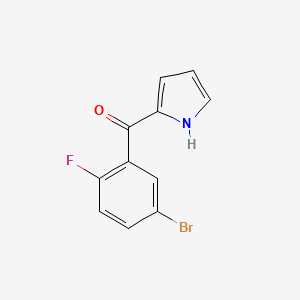

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- is a bis-aryl ketone featuring a 5-bromo-2-fluorophenyl group and a 1H-pyrrol-2-yl moiety linked via a carbonyl bridge. The bromo and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the electron-rich pyrrole ring may facilitate π-π interactions with biological targets. Such structural motifs are commonly explored in drug discovery, particularly for anticancer applications, as seen in related tubulin polymerization inhibitors (e.g., compounds 59 and 60 in ) .

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)-(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEPUSFVQXAIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, typically involves a multi-step process. One common method includes:

Substitution Reaction: Starting with a 5-bromo-2-fluorobenzene derivative, a nucleophilic substitution reaction is carried out to introduce the pyrrole group.

Oxidation Reaction: The intermediate product is then subjected to oxidation to form the methanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, can undergo various chemical reactions, including:

Oxidation: The methanone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Pyrrole derivatives, including those similar to methanone, have been studied for their antiviral properties. For instance, pyrrole compounds have shown promise as inhibitors of HIV-1 by targeting specific binding sites on viral proteins. Research indicates that modifications in the pyrrole structure can enhance antiviral activity, suggesting that methanone derivatives may also exhibit similar properties .

Antidiabetic Properties

Research has indicated that certain pyrrole compounds can influence blood sugar levels. A study demonstrated that substituents on the phenyl ring of pyrrole derivatives could significantly affect their antihyperglycemic activity. Compounds with specific substitutions exhibited reduced blood sugar levels, indicating potential for developing new antidiabetic medications .

Synthetic Applications

Synthesis of Complex Molecules

The synthesis of methanone derivatives involves various chemical reactions that can be applied to create more complex organic molecules. For example, a synthesis method involving the reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile has been documented, yielding high purity and yield . This method illustrates the compound's utility in generating other valuable chemical intermediates.

Catalytic Reactions

The compound can serve as a substrate in catalytic reactions, particularly those involving palladium catalysts. The hydrogenation cyclization process described in patent literature highlights how methanone can be utilized to achieve efficient conversions under mild conditions . Such methodologies are essential for developing new synthetic routes in organic chemistry.

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive towards nucleophiles. This reactivity can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Considerations

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-bromo-2-fluorophenyl group introduces electron-withdrawing effects, which may enhance electrophilicity at the carbonyl group compared to the electron-donating methoxy group in compound 3v . This could influence reactivity in further functionalization (e.g., nucleophilic aromatic substitution).

- Aromatic vs.

Biological Activity

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, also known by its CAS number 552331-21-2, is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different pathogens.

Chemical Structure and Properties

The molecular formula of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- is C11H7BrFNO, with a molecular weight of 268.09 g/mol. The presence of halogen substituents (bromine and fluorine) is significant as these groups often enhance biological activity in organic compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-. The compound has shown promising results against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.125 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 μg/mL |

| Escherichia coli | 0.0195 mg/mL |

The compound demonstrated a significant inhibition rate against MRSA, outperforming standard antibiotics like vancomycin in certain assays .

Antifungal Activity

In addition to its antibacterial properties, Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- has been evaluated for antifungal activity. Studies indicate that it exhibits effective inhibition against fungal pathogens, with MIC values comparable to those of established antifungal agents.

The mechanisms through which Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- exerts its biological effects are still under investigation. However, it is hypothesized that the halogen substitutions play a crucial role in enhancing the lipophilicity and reactivity of the compound, facilitating its interaction with bacterial cell membranes or specific enzyme targets.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the effectiveness of Methanone against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, suggesting a robust antibacterial profile .

Case Study 2: Structure-Activity Relationship

A study focusing on the structure-activity relationship (SAR) of pyrrole derivatives revealed that modifications at specific positions on the pyrrole ring significantly influenced their antibacterial activity. The incorporation of halogens was found to enhance potency against both Gram-positive and Gram-negative pathogens .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-?

- Methodology : The compound is typically synthesized via multi-step reactions, starting with the condensation of α,β-unsaturated carbonyl intermediates with hydrazine derivatives. Key steps include Claisen-Schmidt condensation followed by cyclization under reflux conditions (e.g., ethanol with KOH). Reaction parameters (temperature, pH, solvent polarity) must be tightly controlled to avoid side products. Progress is monitored via TLC, and yields are improved using automated flow reactors for precise stoichiometry .

Q. How is the compound characterized structurally in academic research?

- Techniques :

- 1H/13C NMR : Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are used to resolve aromatic protons and confirm substitution patterns. For example, pyrrole protons appear at δ 6.3–7.2 ppm, while bromo/fluoro substituents deshield adjacent protons .

- IR Spectroscopy : Carbonyl stretches (ν ~1630–1670 cm⁻¹) and N–H bends (ν ~3400 cm⁻¹) validate the methanone and pyrrole moieties .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns from bromine/fluorine .

Q. What crystallographic methods are used to determine its solid-state structure?

- Procedure : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX software for structure solution and refinement. Data collection requires crystals grown via slow evaporation (e.g., ethanol/hexane mixtures). ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Q. How is preliminary biological activity screened?

- Assays :

- Antifungal : Broth microdilution against Candida albicans (MIC values reported in µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

- Key Findings :

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Pyrrole C-5 | Bromine → Methyl | Reduced tubulin binding affinity (-80%) | |

| Phenyl C-2 | Fluorine → Methoxy | Enhanced antifungal activity (MIC ↓ 50%) |

- Method : Docking simulations (AutoDock Vina) correlate substituent effects with target binding (e.g., β-tubulin or CYP51) .

Q. How do crystallographic software tools resolve data contradictions in polymorph studies?

- Approach : SHELXL refines disordered structures using constraints (e.g., DFIX for bond lengths). Twinning ratios (e.g., BASF parameter in SHELX) resolve overlapping diffraction peaks. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .

Q. How are conflicting bioactivity results reconciled across studies?

- Resolution : Control for solvent effects (DMSO vs. aqueous buffers) and cell line variability (e.g., C. albicans strain ATCC vs. clinical isolates). Dose-response curves with Hill slopes validate reproducibility .

Q. What advanced in vitro assays elucidate mechanism of action?

- Methods :

- Tubulin Polymerization : Spectrofluorometric monitoring of microtubule assembly (ex/em = 350/435 nm) .

- Receptor Binding : Radioligand displacement assays (³H-labeled glutamate for mGluR modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.